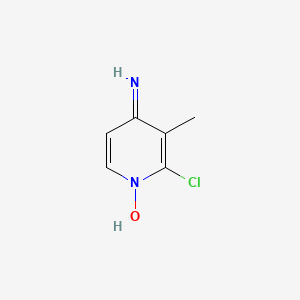

4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate: is a heterocyclic compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol . This compound is characterized by the presence of an amino group, a chloro substituent, and a methyl group attached to a pyridine ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate typically involves the following steps:

Starting Material: The synthesis begins with 2-chloro-3-amino-4-methylpyridine.

Oxidation: The amino group is oxidized to form the corresponding imine.

Hydrolysis: The imine is hydrolyzed to yield this compound.

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in bulk quantities and purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate undergoes various chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The amino group can be oxidized to form imines or reduced to form primary amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide and various nucleophiles. Reaction conditions typically involve heating the mixture to facilitate the substitution.

Oxidation Reactions: Reagents such as sodium hypochlorite or hydrogen peroxide are used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as 4-amino-2-thio-3-methylpyridin-1-ium-1-olate can be formed.

Oxidation Products: Imine derivatives are formed upon oxidation of the amino group.

Coupling Products: Biaryl compounds are formed in Suzuki-Miyaura coupling reactions.

Scientific Research Applications

4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It can also participate in various biochemical pathways, influencing cellular processes such as signal transduction and metabolism .

Comparison with Similar Compounds

4-Amino-2-chloropyridine: This compound is similar in structure but lacks the methyl group at the 3-position.

2-Chloro-1-methylpyridinium iodide: This compound has a similar pyridine ring structure but differs in the substituents attached to the ring

Uniqueness:

4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate is unique due to the presence of both an amino group and a chloro substituent on the pyridine ring, along with a methyl group at the 3-position. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it valuable in various research and industrial applications .

Biological Activity

4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group, a chloro substituent, and a methyl group on the pyridine ring. These characteristics contribute to its diverse biological activities, making it a valuable candidate for various therapeutic applications.

The synthesis of this compound typically involves the oxidation of the amino group followed by hydrolysis. The starting material is 2-chloro-3-amino-4-methylpyridine, which undergoes specific chemical reactions including substitution, oxidation, and coupling reactions.

Chemical Reactions

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Chloro substituent can be replaced by nucleophiles like amines or thiols. |

| Oxidation/Reduction | Amino group can be oxidized to form imines or reduced to primary amines. |

| Coupling Reactions | Participates in Suzuki-Miyaura coupling reactions with boronic acids. |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, acting as either an inhibitor or activator of enzymes. These interactions can influence various cellular processes such as signal transduction and metabolism.

Antimicrobial Activity

Research indicates that compounds similar to 4-Amino-2-chloro-3-methylpyridin-1-ium have demonstrated antimicrobial properties. For instance, studies on related pyridine derivatives have shown effectiveness against various bacterial strains, suggesting a potential role in treating infections .

Anti-Cancer Potential

The compound has been investigated for its anti-cancer properties, particularly in relation to its interaction with PRMT5 (protein arginine methyltransferase 5) and its substrate adaptor proteins. Inhibition of PRMT5 has been linked to synthetic lethality in cancer cells lacking MTAP (methylthioadenosine phosphorylase), indicating that 4-Amino-2-chloro-3-methylpyridin-1-ium could be explored as a therapeutic agent in oncology .

Enzyme Inhibition Studies

In vitro studies have shown that derivatives of this compound can inhibit specific enzymes involved in cancer progression. For example, modifications to the structure led to varying degrees of inhibition against HDAC (histone deacetylase) enzymes, which are critical in regulating gene expression and cancer cell proliferation .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

- Inhibition of PRMT5 : A study identified a series of compounds that included pyridine derivatives with IC50 values indicating effective inhibition of PRMT5, suggesting that modifications to the pyridine structure could enhance potency against this target .

- Antitubercular Activity : Related compounds exhibited significant activity against Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL, showcasing their potential in treating tuberculosis .

- HDAC Inhibition : Compounds similar to 4-Amino-2-chloro-3-methylpyridin-1-ium were tested for their ability to induce apoptosis in leukemic cells, demonstrating higher potency compared to established HDAC inhibitors .

Properties

IUPAC Name |

2-chloro-1-hydroxy-3-methylpyridin-4-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4-5(8)2-3-9(10)6(4)7/h2-3,8,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPGWIFWKMJRHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=CC1=N)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.